N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring system.
Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and 3-methoxyphenyl groups through substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide: Similar compounds include other triazolopyrimidine derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound belonging to the triazolopyrimidine class. This compound exhibits notable biological activities that make it a candidate for therapeutic applications. Understanding its biological mechanisms and potential therapeutic effects is crucial for further development.
Chemical Structure and Properties
- Molecular Formula : C20H17ClN6O3
- Molecular Weight : 424.8 g/mol
- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
The compound features a triazolopyrimidine core with various functional groups that are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate receptors on cell surfaces, affecting signaling pathways that regulate cell growth and apoptosis.
- Cellular Disruption : By interfering with cellular processes, the compound may induce cell death or inhibit proliferation in cancerous cells.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Induction of apoptosis |
NCI-H460 | 42.30 | Inhibition of cell proliferation |
HepG2 | 26.0 | Disruption of metabolic pathways |
These findings suggest that the compound could be developed as a potential anticancer agent.
Anti-inflammatory Potential
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
A recent study evaluated the efficacy of this compound in vivo and in vitro:
- In Vitro Study : The compound was tested on human cancer cell lines (MCF7 and NCI-H460). Results indicated a dose-dependent cytotoxic effect.
- In Vivo Study : Animal models treated with the compound showed reduced tumor growth compared to controls.
These studies highlight the therapeutic potential of this compound.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-12-6-7-13(8-16(12)21)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)14-4-3-5-15(9-14)30-2/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJDRWLHNMHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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